2,3-Diazabicyclo[2.1.1]hex-2-ene
Description
Contextualization within the Field of Bicyclic Azoalkane Chemistry
2,3-Diazabicyclo[2.1.1]hex-2-ene is distinguished as the most strained and smallest member of the bridged bicyclic azoalkane family. acs.org This class of compounds, which features a nitrogen-nitrogen double bond (-N=N-) within a bicyclic carbon framework, includes larger, more stable homologues like 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) and 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO). acs.orgresearchgate.net The significant ring strain in this compound results in unusually complex photochemical behavior that sets it apart from these less strained counterparts. acs.org
The study of bicyclic azoalkanes is pivotal as their decomposition through nitrogen extrusion offers a clean and efficient method for generating diradicals—highly reactive intermediates that are central to numerous chemical transformations. researchgate.net The rigid, well-defined structures of these azoalkanes make them ideal models for exploring the dynamics and stereochemical outcomes of chemical reactions. researchgate.netchemrxiv.org
Significance in the Chemical Synthesis of Strained Molecular Architectures
In synthetic organic chemistry, this compound is highly valued as a precursor to other molecules possessing significant ring strain, most notably bicyclo[1.1.0]butane. researchgate.netacs.org The expulsion of a stable nitrogen molecule (N₂) during its thermal or photochemical decomposition releases a substantial amount of energy, driving the formation of this high-energy hydrocarbon fragment. acs.org
Bicyclo[1.1.0]butanes are considered "spring-loaded" reagents, as the immense strain in their central carbon-carbon bond makes them eager to participate in further reactions. nih.govnih.gov This reactivity is harnessed to construct more complex molecular frameworks, such as bicyclo[2.1.1]hexanes, through cycloaddition reactions. nih.govnsf.gov The light-induced denitrogenation of bicyclic azoalkanes like this compound represents a powerful and established strategy for the stereoselective synthesis of strained bicyclic systems. researchgate.netchemrxiv.org
Historical Development of Mechanistic Inquiry Pertaining to this compound
The investigation into the reaction mechanisms of this compound has a rich history, characterized by evolving theories refined by increasingly sophisticated analytical and computational methods. researchgate.netchemrxiv.orgresearchgate.net
The compound was first synthesized by Dougherty and coworkers, who also performed the initial investigations into its decomposition pathways. acs.orgacs.org A central, long-standing question has been whether the two carbon-nitrogen bonds break in a single, concerted step or in a sequential, stepwise fashion. acs.org For the thermal decomposition, evidence from the energy distribution among the reaction products pointed towards a stepwise mechanism involving the formation of an intermediate diazenyl diradical. acs.org
Table 1: Photolysis Products of this compound
| Product |
|---|
| Bicyclo[1.1.0]butane |
| Butadiene |
| 1,2-Diazabicyclo[3.1.0]hex-2-ene |
Source: Data derived from photolysis experiments conducted in benzene (B151609) or cyclohexane. acs.org
The advent of powerful computational chemistry tools, particularly CASPT2//CASSCF methods, has enabled a detailed mapping of the photolytic pathways. acs.orgnih.gov Theoretical calculations indicate that upon absorbing light, the molecule is promoted to an excited singlet state (S₁), where the cleavage of one carbon-nitrogen bond occurs to generate a diazenyl biradical, which subsequently forms bicyclobutane. acs.org Concurrently, an efficient intersystem crossing to the triplet state (T₁) provides an alternative reaction channel. acs.orgnih.gov On this triplet energy surface, a different mechanism involving carbon-carbon bond cleavage becomes favorable, leading to a triplet hydrazonyl biradical that ultimately rearranges to form butadiene and 1,2-diazabicyclo[3.1.0]hex-2-ene. acs.orgnih.gov This dual-pathway model, occurring on both singlet and triplet potential energy surfaces, successfully explains the complex mixture of products observed experimentally. acs.org
Table 2: Key Mechanistic Steps in the Photolysis of this compound
| State/Intermediate | Key Process | Resulting Product(s) |
|---|---|---|
| S₁ (Singlet) State | α C-N bond cleavage | Bicyclo[1.1.0]butane |
| Intersystem Crossing | Transition from S₁ to T₁ state | Enables triplet state pathway |
| T₁ (Triplet) State | β C-C bond cleavage | Butadiene, 1,2-Diazabicyclo[3.1.0]hex-2-ene |
Source: Based on findings from CASPT2//CASSCF computational studies. acs.orgnih.gov
This journey from early product analysis to advanced computational modeling highlights the decades of scientific inquiry dedicated to understanding the complex reactivity of this fundamental bicyclic azoalkane. researchgate.netchemrxiv.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
72192-13-3 |
|---|---|
Molecular Formula |
C4H6N2 |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
2,3-diazabicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C4H6N2/c1-3-2-4(1)6-5-3/h3-4H,1-2H2 |
InChI Key |
FLMPZLURVMTPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1N=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Diazabicyclo 2.1.1 Hex 2 Ene and Its Structural Analogs
Established Synthetic Routes to the 2,3-Diazabicyclo[2.1.1]hex-2-ene Parent Scaffold
The synthesis of the parent this compound structure has been a notable achievement in organic chemistry, providing a pathway to the highly strained and reactive bicyclo[1.1.0]butane system upon thermal decomposition. acs.orgacs.orgscite.ai
Precursor Synthesis Strategies and Reaction Conditions
A key strategy for constructing the this compound core involves the cycloaddition of a suitable dienophile with bicyclo[1.1.0]butane. acs.org One of the most effective methods employs the use of N-substituted triazolinediones. For instance, the reaction of N-methyl-1,2,4-triazoline-3,5-dione with bicyclo[1.1.0]butane provides the initial adduct. acs.org This approach is advantageous due to the high reactivity of the triazolinedione, which readily undergoes a [2π + 2σ] cycloaddition across the central bond of bicyclo[1.1.0]butane.
Subsequent hydrolysis and oxidation of the resulting urazole (B1197782) adduct are critical steps to yield the target azo compound. acs.org This two-step transformation effectively removes the triazolinedione protecting group, leading to the formation of the desired this compound. Photochemical methods have also been explored for the synthesis of related diazabicyclo[2.1.1]hexane systems, highlighting the versatility of photochemical precursors in constructing these strained ring systems. smolecule.com
Key Ring-Closing Approaches
The formation of the bicyclic framework of this compound is intrinsically linked to the cycloaddition strategy mentioned above. The ring-closing event is the concerted addition of the triazolinedione to bicyclo[1.1.0]butane. This reaction establishes the characteristic fused-ring structure of the diazabicyclic system. The efficiency of this key step is a testament to the strain-release driving force inherent in the reaction of bicyclo[1.1.0]butane.
Synthesis of Substituted this compound Derivatives
The development of synthetic routes to substituted analogs of this compound has expanded the scope of these compounds for further chemical transformations and mechanistic studies.
Synthesis of 1,4-Dialkyl-2,3-Diazabicyclo[2.1.1]hex-2-enes
The synthesis of 1,4-dialkyl-substituted derivatives follows a similar strategy to the parent compound, utilizing substituted bicyclo[1.1.0]butanes as starting materials. The thermal decomposition of these dialkyl analogs has been studied to probe the mechanism of nitrogen extrusion and the formation of the corresponding substituted bicyclo[1.1.0]butanes. acs.org
Synthesis of 1,3-Dihalogenated Diazabicyclo[2.1.1]hex-2-enes
The synthesis of 1,3-dihalogenated 2,3-diazabicyclo[2.1.1]hex-2-enes has been a subject of theoretical and synthetic interest. acs.org These compounds are precursors to strained 1,3-dihalogenated bicyclobutanes. acs.org Theoretical models have been applied to predict the stereoselectivities of the photochemical denitrogenation of these dihalogenated azoalkanes. acs.org The synthesis of 2,3-diiodobicyclo[2.1.1]hex-2-ene has been accomplished through the reaction of a stannane (B1208499) precursor with iodine. thieme-connect.de
| Precursor | Reagent | Product | Reference |
| Stannane 171 | I₂ | 2,3-Diiodobicyclo[2.1.1]hex-2-ene (173) | thieme-connect.de |
Methodological Challenges and Innovations in Synthetic Access to this compound Systems
The synthesis of the strained and photochemically intriguing molecule, this compound, presents a unique set of methodological challenges primarily centered around the construction of its sterically demanding bicyclic framework. The foundational and most referenced synthetic route involves the [2σ + 2π] cycloaddition of bicyclo[1.1.0]butane with a suitable dienophile, followed by subsequent chemical transformations. nih.govacs.organu.edu.auacs.org This approach, while effective, is not without its difficulties, which has prompted ongoing interest in the development of more efficient and versatile synthetic strategies.
The cycloaddition reaction itself, while typically proceeding under mild conditions, can be influenced by the substitution pattern of the bicyclo[1.1.0]butane precursor. The introduction of substituents on the bicyclo[1.1.0]butane framework can alter its electronic and steric properties, potentially affecting the regioselectivity and stereoselectivity of the cycloaddition. nih.govrsc.org
Innovations in this field have largely focused on the development of new methods for the synthesis of functionalized bicyclo[1.1.0]butanes and the exploration of alternative cycloaddition partners. While direct innovations for the synthesis of this compound are not extensively reported, advancements in the broader field of bicyclo[1.1.0]butane chemistry offer potential avenues for future exploration. For instance, new catalytic methods for the synthesis of polysubstituted bicyclo[1.1.0]butanes could open the door to a wider array of substituted this compound analogs. nih.gov
Furthermore, the exploration of other dienophiles beyond triazolinediones could provide alternative synthetic pathways. While not leading to the diaza-bicyclic system, the reaction of bicyclo[1.1.0]butanes with other azo compounds has been investigated, suggesting the potential for broader applications of this strained scaffold in the synthesis of nitrogen-containing heterocycles. nsf.gov
The following table summarizes the key synthetic step for the formation of the this compound precursor, highlighting the reactants and general reaction conditions.
| Precursor 1 | Precursor 2 | Product | Reaction Type | Reference(s) |
| Bicyclo[1.1.0]butane | N-Methyltriazolinedione | N-Methyl-2,3-diaza-2,3-dicarboximido-bicyclo[2.1.1]hexane | [2σ + 2π] Cycloaddition | acs.orgacs.org |
Advanced Spectroscopic and Computational Approaches in 2,3 Diazabicyclo 2.1.1 Hex 2 Ene Research
Computational Quantum Chemistry Methodologies for Mechanistic Studies
The photochemical decomposition of 2,3-diazabicyclo[2.1.1]hex-2-ene involves multiple electronic states and bond-breaking events, making it a prime candidate for high-level computational investigation.
CASPT2//CASSCF Investigations of Potential Energy Surfaces and Crossing Points
The gold standard for modeling the photochemistry of molecules like this compound is the Complete Active Space Self-Consistent Field (CASSCF) method, with energies further refined by second-order perturbation theory (CASPT2). This approach is essential for accurately describing the electronic structure in regions where multiple states are close in energy, such as at conical intersections, which are critical for radiationless deactivation pathways.
A detailed CASPT2//CASSCF study has been conducted to unravel the photolysis mechanism under both direct and triplet-sensitized irradiation. acs.orgnih.gov By mapping the potential energy surfaces of the low-lying excited states, researchers have elucidated the distinct pathways leading to various photoproducts. acs.orgnih.gov
On the first excited singlet state (S₁): Following photoexcitation, the primary pathway on the S₁ surface involves the cleavage of one C-N bond to form a diazenyl biradical intermediate. nih.govacs.org This intermediate subsequently undergoes a concerted process of a second C-N bond cleavage and C-C bond formation to yield the major photoproduct, bicyclobutane. nih.govacs.org
Role of Intersystem Crossing (ISC): Calculations have shown that intersystem crossing from the S₁ state to the triplet manifold is an efficient process. nih.gov This ISC is responsible for the formation of other observed photoproducts upon direct irradiation, namely butadiene and 1,2-diazabicyclo[3.1.0]hex-2-ene. acs.orgnih.gov
On the first triplet state (T₁): The T₁ potential energy surface features a different dominant pathway. Here, the cleavage of the weaker C-C bridge bond is favored, generating a triplet hydrazonyl biradical. acs.orgnih.gov This intermediate has two subsequent decay channels:
It can undergo intersystem crossing to the corresponding singlet biradical, which then proceeds through a barrierless C-N bond formation to yield 1,2-diazabicyclo[3.1.0]hex-2-ene. acs.orgnih.gov
Alternatively, it can rearrange via C-N cleavage to form an intermediate, 2-allyl-diazomethane, which ultimately decomposes to butadiene and bicyclobutane. acs.orgnih.gov
These computational findings provide a comprehensive framework for understanding the complex product distribution observed experimentally.
Table 1: Key Mechanistic Insights from CASPT2//CASSCF Calculations
| Electronic State | Initial Step | Key Intermediate | Primary Photoproduct(s) |
|---|---|---|---|
| S₁ (Singlet) | α C-N bond cleavage | Diazenyl biradical | Bicyclobutane nih.govacs.org |
| T₁ (Triplet) | β C-C bond cleavage | Triplet hydrazonyl biradical | 1,2-Diazabicyclo[3.1.0]hex-2-ene, Butadiene, Bicyclobutane acs.orgnih.gov |
Application of Non-Adiabatic Molecular Dynamics (NAMD) Simulations
While potential energy surfaces provide a static picture of reaction pathways, Non-Adiabatic Molecular Dynamics (NAMD) simulations offer a time-resolved view of the photochemical events. rsc.org NAMD propagates classical trajectories for the nuclei on quantum-mechanically calculated potential energy surfaces, allowing for "hops" between different electronic states at crossing points. researchgate.netnih.gov
For the 2,3-diazabicyclo[2.1.1]hexene system, NAMD simulations have been instrumental in understanding the stereoselectivity and dynamic effects of the reaction. acs.org Studies combining NAMD with CASSCF electronic structure calculations have provided deeper insights. acs.org
Key findings from NAMD simulations include:
Stepwise Bond Cleavage: The simulations confirm a stepwise C-N bond-breaking mechanism, which is a crucial detail that static calculations alone might not fully resolve. chemrxiv.org
Dynamic Origin of Stereoselectivity: Experimental studies have shown a preference for forming an inverted bicyclo[1.1.0]butane product. acs.org NAMD trajectories have successfully uncovered the mechanistic origin of this stereoselectivity, linking it to the dynamic motions of the molecule as it traverses the potential energy surface and passes through conical intersections. acs.org
Product Yield Prediction: By running a large ensemble of trajectories, NAMD can predict the statistical distribution of photoproducts, which can be compared directly with experimental quantum yields. acs.org For a series of 1,3-dihalogenated diazabicyclo[2.1.1]hexenes, NAMD simulations predicted product yields with high accuracy. acs.org
Table 2: Parameters and Outcomes of NAMD Simulations on Diazabicyclo[2.1.1]hexenes
| Parameter | Description |
|---|---|
| Electronic Structure Method | CASSCF(8,8)/ANO-S-VDZP |
| Dynamics Algorithm | Fewest Switches Surface Hopping (FSSH) chemrxiv.org |
| Initial Conditions | Wigner sampling of the ground state at 300 K acs.org |
| Number of Trajectories | ~600-700 per system to ensure statistical significance acs.org |
| Key Dynamic Finding | Stepwise C-N bond breaking and dynamic promotion of stereochemical inversion acs.orgchemrxiv.org |
RRKM Theory for Kinetic and Energy Distribution Analysis
Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions. It is particularly powerful for analyzing how energy is distributed among the vibrational modes of a molecule and how this distribution affects reaction kinetics.
In the context of this compound photodecomposition, RRKM theory could be applied to model the decay rates of the vibrationally excited intermediates formed after photoexcitation or internal conversion, such as the diazenyl biradical. The potential energy surfaces and vibrational frequencies calculated by methods like DFT and CASSCF provide the necessary input for RRKM calculations. While direct applications of RRKM theory to this specific molecule are not prominent in the reviewed literature, it remains a vital theoretical tool for connecting the computed potential energy surface features to macroscopic kinetic data. The non-statistical dynamic effects observed in NAMD simulations for similar systems suggest that a purely statistical RRKM approach might need to be augmented with dynamic corrections to fully capture the reaction's behavior. researchgate.netresearchgate.net
Density Functional Theory (DFT) Applications in Reaction Pathway Exploration
Density Functional Theory (DFT) is a workhorse of computational chemistry, valued for its balance of computational cost and accuracy for ground-state properties. While time-dependent DFT (TD-DFT) is often used for excited states, it can struggle with the multi-reference character and conical intersections involved in the photodecomposition of azoalkanes. dntb.gov.ua
Therefore, in the study of this compound, DFT's primary role is complementary to the more rigorous CASPT2//CASSCF methods. acs.orgacs.org Its applications include:
Geometry Optimization: Efficiently obtaining optimized geometries for ground-state reactants, products, and stable intermediates.
Vibrational Analysis: Calculating harmonic vibrational frequencies, which are used for characterizing stationary points as minima or transition states and for providing zero-point energy corrections.
Ground-State Energetics: Providing reliable relative energies for species on the ground-state potential energy surface.
Although high-level multireference methods are indispensable for describing the photochemistry, DFT provides the foundational data for ground-state structures and energetics, often serving as a starting point for more advanced explorations. researchgate.net
Integration of Machine Learning in Photodynamics Simulations
A significant bottleneck in NAMD simulations is the immense computational cost of calculating electronic energies and forces at every time step. rsc.org Machine learning (ML) is emerging as a revolutionary tool to overcome this limitation. rsc.orgnih.gov
The ML-NAMD approach involves training a deep neural network on a dataset of quantum chemical calculations (e.g., from CASPT2) for a limited number of molecular geometries. chemrxiv.org Once trained, the ML model can predict the energies, forces, and couplings for new geometries with quantum chemical accuracy but at a fraction of the computational cost. rsc.org This allows for:
Longer Simulation Times: Extending simulations from the picosecond to the nanosecond timescale, enabling the study of slower processes and improving statistical sampling. rsc.org
Larger Systems: Making it feasible to study the photodynamics of more complex molecules and to include solvent effects explicitly.
Discovery of Reaction Mechanisms: Automating the exploration of complex potential energy surfaces to uncover novel reaction pathways. chemrxiv.org
While this technique has been successfully applied to other photochemical reactions, such as the formation of cubanes, its specific application to this compound represents a promising future direction that will build upon existing NAMD studies. chemrxiv.orgnih.gov
Spectroscopic Characterization Techniques for Reactive Intermediates
Computational studies predict the existence of short-lived reactive intermediates, but their direct observation requires advanced spectroscopic techniques. Time-resolved spectroscopy is essential for this purpose, allowing researchers to monitor the reaction in real-time.
For this compound, transient absorption spectroscopy has provided critical experimental evidence to support computational models. chemrxiv.org In these experiments, a short laser pulse (the "pump") excites the molecule, and a second, delayed pulse (the "probe") measures the absorption spectrum of the species present at that moment. By varying the delay between the pump and probe pulses, one can track the appearance and disappearance of different species.
A key experimental finding from transient spectroscopy on this compound is that the rate of nitrogen (N₂) formation is significantly slower than the decay of the S₁ state's fluorescence. chemrxiv.org This crucial observation provides strong evidence that nitrogen loss does not occur directly from the initially excited S₁ state. It implies the existence of at least one downstream intermediate, which is fully consistent with the stepwise C-N cleavage mechanism and the formation of a diazenyl biradical predicted by CASPT2//CASSCF and NAMD calculations. nih.govchemrxiv.org
Electron Spin Resonance (ESR) Spectroscopy for Biradical Elucidation
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for the detection and characterization of species with unpaired electrons, such as free radicals and biradicals. bhu.ac.in The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins rather than nuclear spins. bhu.ac.in When a paramagnetic species is placed in a strong magnetic field, the magnetic moments of the unpaired electrons align either parallel or antiparallel to the field, creating two distinct energy levels. bhu.ac.in The absorption of microwave radiation can induce transitions between these energy levels, giving rise to an ESR spectrum. bhu.ac.in
In the context of this compound research, ESR spectroscopy is crucial for identifying and understanding the structure of biradical intermediates that may form during its thermal or photochemical decomposition. For instance, the photolysis of related bicyclic azoalkanes has been shown to produce triplet biradicals. dntb.gov.ua While direct ESR studies on the biradical from this compound are not extensively detailed in the provided results, the technique's application to similar systems, like the 2,3-diazabicyclo[2.2.2]oct-2-ene radical cation, demonstrates its utility in this field. osti.gov The analysis of the g-value and hyperfine splitting in an ESR spectrum can provide valuable information about the electronic environment and distribution of the unpaired electrons within the biradical. bhu.ac.inethernet.edu.et
Transient Absorption Spectroscopy for Excited State Evolution
Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states. In a typical experiment, a sample is excited by a short laser pulse (the pump), and a second, weaker pulse (the probe) monitors the changes in absorption as a function of time after excitation. This allows for the observation and characterization of transient species like excited singlet and triplet states.
Studies on related azoalkanes, such as 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH), have successfully employed transient absorption spectroscopy to observe long-lived triplet states. researchgate.net The assignment of these transient absorptions to the triplet states was confirmed through quenching and energy transfer experiments. researchgate.net For example, the rate of nitrogen formation from DBH was found to be significantly slower than the fluorescence decay of the first excited singlet state (S1), suggesting that nitrogen is not released from the S1 state but from a subsequent intermediate, likely a triplet state. beilstein-archives.org This technique is critical for mapping the evolution of the excited state of this compound from its initial excitation to the formation of intermediates and final products.
Optical Emission and Phosphorescence Studies of Excited States
Optical emission spectroscopy, which includes fluorescence and phosphorescence, provides valuable information about the deactivation pathways of excited electronic states. Fluorescence is the radiative decay from an excited singlet state (S1) to the ground state (S0), while phosphorescence is the radiative decay from an excited triplet state (T1) to the ground state. nih.gov Due to the spin-forbidden nature of the T1 to S0 transition, phosphorescence typically has a much longer lifetime than fluorescence. nih.gov
For azoalkanes like 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO), a related compound, both fluorescence and phosphorescence have been observed. researchgate.net The observation of a broad fluorescence spectrum and an unexpectedly long fluorescence lifetime for DBO has been a subject of interest. researchgate.net Phosphorescence studies, in conjunction with transient absorption spectroscopy, have been instrumental in identifying and characterizing the triplet states of these molecules. researchgate.net These optical emission studies are crucial for constructing a complete picture of the photophysical processes that compete with the photochemical reactions of this compound.
Theoretical Models and Simulations for Predicting Reactivity and Stereoselectivity
Computational chemistry has emerged as a powerful tool for investigating the mechanisms of photochemical reactions, providing insights that are often difficult to obtain experimentally. dntb.gov.ua For this compound and its derivatives, theoretical models and simulations have been employed to predict reactivity and explain observed stereoselectivity.
Multireference calculations, such as the Complete Active Space Self-Consistent Field (CASSCF) method followed by second-order perturbation theory (CASPT2), have been used to study the photolysis mechanism of this compound. researchgate.net These calculations explore the potential energy surfaces of the ground and excited states, identifying key features like minima, transition states, and conical intersections that govern the reaction pathways. researchgate.netresearchgate.net For instance, calculations on this compound have shown that upon excitation, one C-N bond breaks first on the S1 surface, leading to a diazenyl biradical. researchgate.net
Non-adiabatic molecular dynamics (NAMD) simulations have been particularly insightful in understanding the stereoselectivity of the denitrogenation reaction. acs.orgchemrxiv.org These simulations can model the time evolution of the molecule after photoexcitation, including the transitions between different electronic states. chemrxiv.org For a series of diazabicyclo[2.1.1]hexenes, NAMD simulations have been used to predict the yield of competing stereoisomeric products. acs.org The simulations revealed that the reaction proceeds through a dynamically concerted but asynchronous denitrogenation, where one C-N bond breaks on the S1 surface, and the second breaks after hopping to the S0 surface. chemrxiv.org This dynamic process, where inversion of the methylene (B1212753) bridge begins in the excited state, explains the experimentally observed preference for the "double inversion" product. acs.orgchemrxiv.org
A study focusing on 1,3-dihalogenated diazabicyclo[2.1.1]hexa-2-enes utilized CASSCF and CASPT2 calculations to investigate the effect of halogenation on stereoselectivity. acs.org The calculations predicted the n → π* excitation energies and oscillator strengths for these compounds. acs.org NAMD simulations for the fluoro and chloro derivatives predicted a high yield of the double inversion product, demonstrating the predictive power of these theoretical models. acs.org
Table 1: Calculated Photophysical Properties of 2,3-Diazabicyclo[2.1.1]hexene and its Derivatives
| Compound | Excitation Energy (eV) | Oscillator Strength | Method | Reference |
| 2,3-Diazabicyclo[2.1.1]hexene | 3.91 | 1.13 x 10⁻² | CASPT2(8,8)/ANO-S-VDZP//CASSCF(8,8)/ANO-S-VDZP | acs.org |
| 1-Fluoro-2,3-diazabicyclo[2.1.1]hex-2-ene | 3.77 | 8.53 x 10⁻³ | CASPT2(8,8)/ANO-S-VDZP//CASSCF(8,8)/ANO-S-VDZP | acs.org |
| 1-Chloro-2,3-diazabicyclo[2.1.1]hex-2-ene | 3.78 | Not specified | CASPT2(8,8)/ANO-S-VDZP//CASSCF(8,8)/ANO-S-VDZP | acs.org |
| 1-Bromo-2,3-diazabicyclo[2.1.1]hex-2-ene | 3.79 | 6.26 x 10⁻³ | CASPT2(8,8)/ANO-S-VDZP//CASSCF(8,8)/ANO-S-VDZP | acs.org |
Synthetic Utility and Transformative Applications of 2,3 Diazabicyclo 2.1.1 Hex 2 Ene and Its Denitrogenation Products
Strategic Generation of Strained Bicyclo[1.1.0]butane Derivatives
The denitrogenation of 2,3-diazabicyclo[2.1.1]hex-2-ene is a cornerstone for the synthesis of bicyclo[1.1.0]butanes (BCBs), a class of compounds characterized by an exceptionally strained central carbon-carbon bond. chemrxiv.orgnih.govacs.org This high degree of strain, a consequence of the two fused cyclopropane (B1198618) rings, imbues BCBs with unique reactivity, making them powerful building blocks in chemical synthesis. nih.govbeilstein-archives.org
Access to Highly Strained Carbon Skeletons for Chemical Synthesis
The extrusion of nitrogen from this compound, often initiated by light, provides a clean and efficient route to the bicyclo[1.1.0]butane skeleton. chemrxiv.orgacs.org This method is particularly valuable as it allows for the creation of a highly energetic and reactive framework that can be harnessed for subsequent chemical transformations. The energy stored within the strained σ-bonds of BCBs makes them important intermediates for constructing complex molecular structures. chemrxiv.orgbeilstein-archives.org
The synthesis of this compound itself can be achieved through a multi-step process, one example being the thermal addition of N-methyltriazolinedione across the central bond of bicyclo[1.1.0]butane, followed by hydrolysis and oxidation. acs.org The subsequent denitrogenation, whether through thermolysis or photolysis, yields the desired bicyclo[1.1.0]butane. chemrxiv.orgnih.govacs.org Experimental studies have shown that the photolysis of this compound in solution produces nitrogen and bicyclo[2.1.0]pentane with a quantum yield approaching unity, highlighting the efficiency of this process. chemrxiv.org
Subsequent Functionalization and Derivatization of Bicyclo[1.1.0]butanes
Once generated, the highly strained bicyclo[1.1.0]butane core is amenable to a wide array of functionalization reactions. The high p-character of the interbridgehead C1-C3 bond dictates its reactivity, making it susceptible to attack by nucleophiles, radicals, and electrophiles, and enabling transition metal-catalyzed ring-opening reactions. nih.gov
Recent advancements have focused on the difunctionalization of BCBs. For instance, a strategy merging C-C bond scission in BCBs with ruthenium-catalyzed remote C-H functionalization of heteroarenes has been developed. d-nb.infonih.gov This method allows for the synthesis of densely substituted cyclobutanes, which are valuable as bioisosteres in medicinal chemistry due to their high fraction of sp³-hybridized carbon atoms. d-nb.infonih.gov
Furthermore, BCBs can participate in pericyclic reactions, such as ene-like reactions with strained alkenes and alkynes. nih.govacs.org These reactions lead to the formation of highly substituted cyclobutenes. For example, reaction with in situ generated cyclopropenes under blue light irradiation yields cyclobutenes decorated with cyclopropanes in a highly stereoselective manner. nih.gov Similarly, reactions with arynes produce cyclobutenes with quaternary aryl-bearing carbon atoms in high yields under mild conditions. nih.govacs.org These functionalized cyclobutenes can undergo further transformations, such as ozonolysis to cleave the double bond and generate complex, stereochemically rich acyclic structures. nih.govacs.org
The versatility of BCBs is further demonstrated in their use in cycloaddition reactions. For example, a [2π + 2σ] cycloaddition of BCBs with alkenes, initiated by energy transfer, provides a novel strategy for the synthesis of bicyclo[2.1.1]hexanes. nih.govnsf.gov This approach allows for the creation of diverse substitution patterns on the bicyclo[2.1.1]hexane scaffold, which is a significant bioisostere for ortho- and meta-substituted benzenes. nsf.govresearchgate.net
| Starting Material | Reagent | Product | Reaction Type | Ref |
| Benzyl-bicyclo[1.1.0]butane-1-carboxylate | 2-Phenylpyridine, Ethyl-2-bromo-2,2-difluoroacetate, Ru(O₂CMes)₂(p-cymene) | 1,1,3-Trisubstituted cyclobutane | C-C/C-H Functionalization | nih.gov |
| Bicyclo[1.1.0]butane | Cyclopropene (from vinyl diazoacetate) | Cyclopropyl-substituted cyclobutene | Alder-Ene Reaction | nih.govacs.org |
| Bicyclo[1.1.0]butane | Aryne (from arylsilane triflate) | Aryl-substituted cyclobutene | Alder-Ene Reaction | nih.govacs.org |
| Bicyclo[1.1.0]butane | Alkene | Bicyclo[2.1.1]hexane | [2π + 2σ] Cycloaddition | nih.govnsf.gov |
| Bicyclo[1.1.0]butane Ketone | Disubstituted Ketene, Sc(OTf)₃ | Bicyclo[2.1.1]hexan-2-one | [3+2] Cycloaddition | researchgate.net |
Formation of Other Novel Polycyclic Compounds via Rearrangements
The denitrogenation of this compound and its derivatives does not exclusively lead to bicyclo[1.1.0]butane systems. The initially formed diradical intermediates can undergo rearrangements to yield other novel polycyclic structures. A key example is the formation of bicyclo[2.1.1]hexanes through a [2π + 2σ] cycloaddition reaction between a bicyclo[1.1.0]butane, generated in situ, and an alkene. nsf.gov This process involves the sensitization of the bicyclo[1.1.0]butane, leading to a triplet diradical which then reacts with the alkene to form the bicyclo[2.1.1]hexane product. nsf.gov This method provides access to a scaffold that is increasingly important in drug design due to its rigid structure and defined exit vectors. nih.govnsf.gov
Implications for Sustainable Chemical Synthesis ("Green Chemistry") through Denitrogenation
The use of photochemical methods to induce the denitrogenation of this compound aligns with the principles of "green chemistry". chemrxiv.orgacs.org Photochemical reactions are often considered environmentally friendly as they can be carried out under mild conditions, often at ambient temperature, and the use of light as a reagent avoids the need for harsh or toxic chemical initiators. acs.org
The primary byproduct of the denitrogenation reaction is nitrogen gas (N₂), which is non-toxic and environmentally benign. chemrxiv.org This represents a significant advantage over many chemical transformations that generate hazardous waste. The entropic driving force associated with the evolution of a gaseous byproduct contributes to the efficiency of these reactions. chemrxiv.org The development of chemical processes that minimize or eliminate the use and generation of hazardous substances is a fundamental goal of green chemistry. eipc.center Therefore, the denitrogenation of this compound to produce valuable strained intermediates represents a synthetically useful and environmentally conscious approach in modern organic synthesis. chemrxiv.org
Emerging Research Frontiers and Unresolved Questions in 2,3 Diazabicyclo 2.1.1 Hex 2 Ene Chemistry
Exploration of Reactivity of Novel Derivatives and Analogues
A significant area of ongoing research involves the synthesis and study of novel derivatives of 2,3-diazabicyclo[2.1.1]hex-2-ene to understand how substituents influence its reactivity and the properties of the resulting bicyclo[1.1.0]butanes. The introduction of substituents can dramatically alter the electronic and steric properties of the molecule, providing a powerful tool for tuning its chemical behavior.
Recent computational studies have focused on 1,3-dihalogenated derivatives of this compound, such as 1,3-difluoro-, 1,3-dichloro-, and 1,3-dibromo-2,3-diazabicyclo[2.1.1]hex-2-ene. acs.orgresearchgate.net These studies aim to predict the stereoselectivity of the denitrogenation reaction and understand the effect of halogenation on the potential energy surface. researchgate.net For example, non-adiabatic molecular dynamics (NAMD) simulations have been used to predict the diastereomeric excess (d.e.) for the double inversion products of these halogenated derivatives, with predictions of 94–97% d.e. researchgate.net This high degree of stereoselectivity is of significant interest for the synthesis of functionalized, stereoenriched bicyclo[1.1.0]butanes. researchgate.net
Furthermore, research into analogues such as 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) and its derivatives provides valuable insights. nih.govnih.gov Studies on DBH derivatives with various substituents at the C(7) position have revealed that the mechanism of thermal denitrogenation can be shifted between a concerted and a stepwise pathway depending on the electronic nature of the substituent. nih.gov Electron-withdrawing groups tend to favor a stepwise mechanism, while electron-donating groups favor a concerted one. nih.gov These findings suggest that similar substituent effects could be operative in the this compound system, opening up avenues for controlling the reaction mechanism and product distribution through rational design of derivatives.
Table 1: Predicted Diastereomeric Excess for Halogenated this compound Derivatives
| Derivative | Predicted Diastereomeric Excess (d.e.) for Double Inversion Product | Computational Method | Reference |
|---|---|---|---|
| 1,3-Difluoro-2,3-diazabicyclo[2.1.1]hex-2-ene | 97% | NAMD Simulations | acs.org |
| 1,3-Dichloro-2,3-diazabicyclo[2.1.1]hex-2-ene | 96% | NAMD Simulations | acs.org |
| 1,3-Dibromo-2,3-diazabicyclo[2.1.1]hex-2-ene | Not specified in the same detail, but high d.e. predicted | NAMD Simulations | researchgate.net |
Advanced Spectroscopic Probes for Ultrafast Reaction Dynamics
Understanding the intricate details of the denitrogenation reaction of this compound, which occurs on an ultrafast timescale, requires sophisticated spectroscopic techniques. While much of the mechanistic understanding has been derived from computational studies and analysis of final products, direct observation of the transient species and their dynamics is a key research frontier.
Transient spectroscopic methods have been employed to investigate the photolysis of this compound. beilstein-archives.org These experiments have suggested that the release of nitrogen is not a direct event from the initially excited singlet state (S1), as the rate of N2 formation is slower than the S1 fluorescence decay. beilstein-archives.org This points to the involvement of other intermediates or electronic states in the reaction pathway.
For analogues like fused derivatives of 2,3-diazabicyclo[2.2.1]hept-2-ene, techniques such as transient absorption and optical emission spectroscopy have been utilized to observe long-lived triplet states. researchgate.net The application of similar advanced spectroscopic probes, including ultrafast transient absorption spectroscopy and time-resolved photoelectron spectroscopy, to this compound and its derivatives is a crucial next step. These methods have the potential to directly map the evolution of the molecule from its excited state through conical intersections and along the reaction coordinate to the final products, providing experimental validation for theoretical models. ggckondagaon.in
Table 2: Spectroscopic Techniques for Studying Azoalkane Photochemistry
| Spectroscopic Technique | Information Provided | Relevance to this compound |
|---|---|---|
| Transient Absorption Spectroscopy | Detection and characterization of short-lived intermediates (e.g., triplet states, radicals). | Can help identify the species involved after initial photoexcitation and before N2 loss. |
| Optical Emission Spectroscopy (Fluorescence and Phosphorescence) | Information on the properties and lifetimes of excited singlet and triplet states. | Provides data on the initial excited states and their decay pathways. beilstein-archives.orgresearchgate.net |
| Time-Resolved Photoelectron Spectroscopy | Can map the electronic structure of the molecule as it evolves during the reaction. | Offers a detailed picture of the electronic changes during C-N bond cleavage and product formation. |
Development of More Robust and Predictive Computational Frameworks
Computational chemistry has been instrumental in shaping our current understanding of the photochemistry of this compound. researchgate.netchemrxiv.orgacs.orgresearchgate.netnih.gov However, there is a continuous need for the development of more robust and predictive computational frameworks to tackle the complexities of this system.
Current high-level multireference methods like CASPT2//CASSCF have been successfully used to explore the potential energy surfaces and identify key features such as conical intersections. acs.orgnih.gov These calculations have suggested a mechanism involving the initial breaking of one C-N bond on the S1 surface, leading to a diazenyl biradical intermediate. acs.orgnih.gov The subsequent steps, including the cleavage of the second C-N bond and the formation of the C-C bond in bicyclobutane, are still areas of active investigation.
A major challenge and area of development is the accurate modeling of dynamic effects. Non-adiabatic molecular dynamics (NAMD) simulations have emerged as a powerful tool to simulate the photochemical reaction from the moment of photoexcitation and can account for the competition between different reaction pathways. researchgate.netchemrxiv.org These simulations have been used to predict the stereoselectivity of the denitrogenation of this compound and its derivatives, with results that closely match experimental observations. researchgate.net Future work will likely focus on refining these dynamic models to include a more accurate treatment of the potential energy surfaces and to extend their application to a wider range of derivatives and reaction conditions. The development of machine learning-accelerated photodynamics simulations also presents a promising avenue for more efficient and extensive exploration of these complex reactive landscapes. dntb.gov.ua
Expanding the Synthetic Scope and Target Structures from Denitrogenation Products
The primary product of the denitrogenation of this compound is bicyclo[1.1.0]butane (BCB), a highly strained and synthetically versatile molecule. researchgate.netrsc.org A significant research frontier is the continued expansion of the synthetic utility of BCBs to access novel and complex molecular architectures.
The high strain energy of BCBs makes them excellent partners in a variety of strain-release reactions. rsc.org Recent research has focused on developing new catalytic methods to control the reactivity of BCBs. For instance, transition metal catalysis, using metals like rhodium and palladium, has been employed to facilitate strain-release functionalizations of BCBs, leading to the synthesis of complex polycyclic structures. rsc.org
A particularly exciting area is the use of BCBs as building blocks for the synthesis of bioisosteres, which are molecular fragments that can be used to replace other groups in drug candidates to improve their pharmacological properties. rsc.orgchinesechemsoc.org Bicyclo[2.1.1]hexanes (BCHs), which can be synthesized from the cycloaddition of BCBs with various partners, are being explored as three-dimensional replacements for planar benzene (B151609) rings in medicinal chemistry. rsc.org The development of efficient and stereoselective methods to synthesize functionalized BCHs from BCBs is a key objective. For example, Lewis acid-catalyzed [3+2] cycloaddition reactions of BCBs with enamides have been developed to produce 2-amino-bicyclo[2.1.1]hexanes, which are valuable as aniline (B41778) bioisosteres. rsc.org
Unresolved questions in this area include the development of catalytic asymmetric transformations of BCBs to produce enantioenriched cyclobutanes and other bicyclic systems. chinesechemsoc.org While some progress has been made, the development of general and highly enantioselective methods remains a challenge. The discovery of new cycloaddition partners for BCBs and the exploration of their reactivity in other types of transformations will continue to be a fruitful area of research, further solidifying the importance of this compound as a precursor to these valuable synthetic intermediates.
Q & A
Q. Table 1. Computational Methods for Reaction Mechanism Elucidation
| Method | Application | Accuracy (kcal/mol) | Reference |
|---|---|---|---|
| CASPT2//CASSCF | Photolysis pathways | ±1.5 | |
| TD-DFT | Excited-state UV/vis spectra | ±3.0 | |
| RRKM Theory | Thermal decomposition kinetics | ±2.0 |
Q. Table 2. Thermal vs. Photochemical Denitrogenation Outcomes
| Condition | Major Product | Selectivity (%) | Key Factor |
|---|---|---|---|
| Thermal (150°C) | exo-Bicyclopentane | 85 | Double inversion |
| Photochemical (UV) | Bicyclopentane | 95 | Singlet diradical pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
